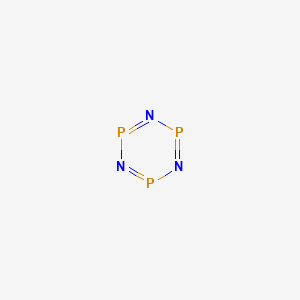
Cyclotriphosphazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-triazatriphosphinine is an inorganic heteromonocyclic compound that is 1,3,5-triazine in which the carbon atoms have been replaced by phosphorus atoms. It was one of a series of compounds which was being developed for use as a fire-resistant hydraulic fluid. It is a nitrogen molecular entity, a phosphorus molecular entity, an inorganic heteromonocyclic compound and an inorganic aromatic compound.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Cyclotriphosphazene-based dendrimers have significant applications in biomedicine. Since its first synthesis in 1834, cyclotriphosphazene has been a pivotal compound in phosphorus chemistry, finding uses in biology, catalysis, fluorescence, and nanomaterials. Notably, its role in biomedical applications has been substantial. Recent developments since 2012 have highlighted its major pharmaceutical applications, particularly in the synthesis of dendrimers (Wang et al., 2018).
Anti-Cancer Properties
Research has explored cyclotriphosphazene compounds as potential anti-cancer agents. New dispirobino and dispiroansa spermine derivatives of cyclotriphosphazene have shown cytotoxic effects and stimulated apoptosis in human colon adenocarcinoma and epidermoid larynx carcinoma cells. These findings indicate a promising direction for cyclotriphosphazene in cancer treatment research (Yıldırım et al., 2012).
Energetic Material Synthesis
Cyclotriphosphazene exhibits a wide range of applications in the field of high-energy materials. The synthesis of tris-spiro (N, N'-dinitroethylenediamino)-cyclotriphosphazene using bismuth nitrate on silica gel under microwave irradiation demonstrates its potential in energetic material applications (Badgujar et al., 2007).
Flame Retardancy and Dielectric Properties
Hexasubstituted cyclotriphosphazene compounds have been studied for their flame retardancy and dielectric properties. These compounds are effective flame retardants due to their low toxicity and reduced smoke production. They also show potential in electrical applications owing to their dielectric properties, making them valuable in material science (Usri et al., 2021).
High Energy Density Compounds
Cyclophosphazene compounds, including cyclotriphosphazene, are integral in the development of energetic materials. Their structures and properties, especially when substituted by azido, amine, and nitro groups, have been extensively researched, showing potential for application in energetic materials (Li-na, 2008).
Eigenschaften
CAS-Nummer |
291-37-2 |
|---|---|
Produktname |
Cyclotriphosphazene |
Molekularformel |
N3P3 |
Molekulargewicht |
134.942 g/mol |
IUPAC-Name |
1,3,5,2,4,6-triazatriphosphinine |
InChI |
InChI=1S/N3P3/c1-4-2-6-3-5-1 |
InChI-Schlüssel |
DZKXDEWNLDOXQH-UHFFFAOYSA-N |
SMILES |
N1=PN=PN=P1 |
Kanonische SMILES |
N1=PN=PN=P1 |
Andere CAS-Nummern |
291-37-2 |
Synonyme |
cyclotriphosphazene ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1200841.png)
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid butyl ester](/img/structure/B1200843.png)
![3-[(Diisopropylphosphoryl)methyl]benzonitrile](/img/structure/B1200845.png)









